molecular formula C22H26ClN3O5S B3444671 1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide

1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide

Cat. No.: B3444671
M. Wt: 480.0 g/mol
InChI Key: HXMDKDZWPFRLKE-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chloro-methoxy substituted aromatic ring.

Properties

IUPAC Name

1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-15-3-6-18(7-4-15)32(29,30)26(19-13-17(23)5-8-20(19)31-2)14-21(27)25-11-9-16(10-12-25)22(24)28/h3-8,13,16H,9-12,14H2,1-2H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMDKDZWPFRLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the aromatic sulfonyl intermediate: This step involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with piperidine: The intermediate is then reacted with piperidine-4-carboxylic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(4-methylphenyl)sulfonylanilino derivative.

    Reduction: Formation of 5-chloro-2-methoxy-N-(4-methylphenyl)sulfanylanilino derivative.

    Substitution: Formation of 5-azido-2-methoxy-N-(4-methylphenyl)sulfonylanilino derivative.

Scientific Research Applications

1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar aromatic structure but differs in the presence of a sulfamoyl group instead of a sulfonyl group.

    1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: Similar aromatic structure but lacks the piperidine and carboxamide groups.

Uniqueness

1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide
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1-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide

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